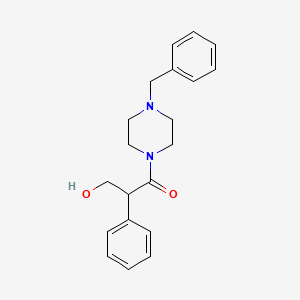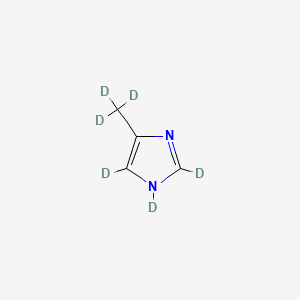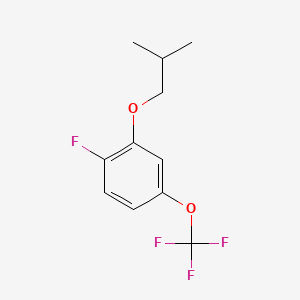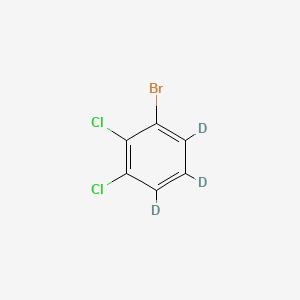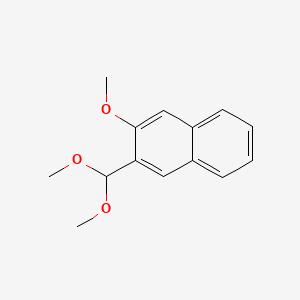![molecular formula C10H16NO3P B572234 [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine CAS No. 1211595-35-5](/img/structure/B572234.png)
[3-(Dimethoxyphosphorylmethyl)phenyl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Dimethoxyphosphorylmethyl)phenyl]methanamine, also known as Sarin, is a highly toxic nerve agent that was developed as a chemical weapon during World War II. It is classified as a Schedule 1 substance under the Chemical Weapons Convention due to its lethal effects and potential for use in terrorist attacks. Despite its dangerous nature, Sarin has also been studied for its potential applications in scientific research.
作用机制
[3-(Dimethoxyphosphorylmethyl)phenyl]methanamine acts by irreversibly binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can overstimulate the postsynaptic receptors and cause a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine can vary depending on the dose and route of exposure. In general, [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine can cause symptoms such as muscle twitching, convulsions, respiratory distress, and cardiovascular collapse. It can also affect the central nervous system, leading to symptoms such as anxiety, confusion, and seizures.
实验室实验的优点和局限性
[3-(Dimethoxyphosphorylmethyl)phenyl]methanamine has several advantages and limitations for use in lab experiments. One advantage is that it can be used to study the effects of acetylcholine on the nervous system, which can provide insights into the mechanisms of neurotransmitter signaling. However, [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine is highly toxic and requires strict safety precautions when handling. Additionally, its irreversible inhibition of acetylcholinesterase can make it difficult to control the duration and intensity of its effects.
未来方向
There are several potential future directions for research on [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine. One area of interest is the development of antidotes and treatments for [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine exposure, which could be useful in the event of a terrorist attack. Additionally, [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine could be used to study the effects of acetylcholine on specific neural circuits and behaviors, which could provide insights into the mechanisms of learning and memory. Finally, [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine could be used to develop new drugs that target acetylcholinesterase, which could be useful in the treatment of disorders such as Alzheimer's disease.
Conclusion:
In conclusion, [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine is a highly toxic nerve agent that has been studied for its potential applications in scientific research. It acts as an irreversible inhibitor of acetylcholinesterase, leading to a range of physiological and biochemical effects. While [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine has several advantages for use in lab experiments, it also requires strict safety precautions and has limitations in terms of controlling its effects. Future research on [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine could focus on developing antidotes and treatments, studying the effects of acetylcholine on neural circuits, and developing new drugs that target acetylcholinesterase.
合成方法
[3-(Dimethoxyphosphorylmethyl)phenyl]methanamine can be synthesized by reacting methylphosphonic dichloride with [3-(dimethylamino)phenyl]methanol in the presence of a base such as triethylamine. The resulting product is then treated with trimethylamine to produce [3-(dimethoxyphosphorylmethyl)phenyl]methanamine.
科学研究应用
[3-(Dimethoxyphosphorylmethyl)phenyl]methanamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It acts as an irreversible inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine can increase the levels of acetylcholine in the brain, leading to a range of physiological and biochemical effects.
属性
IUPAC Name |
[3-(dimethoxyphosphorylmethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NO3P/c1-13-15(12,14-2)8-10-5-3-4-9(6-10)7-11/h3-6H,7-8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBUVBQTTWOTFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC1=CC=CC(=C1)CN)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminomethyl-benzyl)-phosphonic acid dimethyl ester | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate](/img/structure/B572156.png)

![4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B572159.png)
![1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride](/img/structure/B572162.png)
![3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid](/img/structure/B572163.png)


